molecular formula C14H18ClNO3 B295032 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate

1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate

Cat. No.: B295032
M. Wt: 283.75 g/mol
InChI Key: NQOSQVGSLQQAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is an organic compound that features a morpholine ring, a propan-2-yl group, and a 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate typically involves the reaction of morpholine with propan-2-yl chloride to form 1-(Morpholin-4-yl)propan-2-yl chloride. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and proteins, potentially inhibiting their activity. The 4-chlorobenzoate moiety can bind to receptor sites, modulating cellular pathways and exerting biological effects .

Comparison with Similar Compounds

    1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate: Similar structure but with the chlorine atom in a different position.

    1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate: Contains a furan ring instead of a benzene ring.

    1-(Morpholin-4-yl)propan-2-yl 4-methylbenzoate: Features a methyl group instead of a chlorine atom.

Uniqueness: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate moiety, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate

InChI

InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3

InChI Key

NQOSQVGSLQQAQS-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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